molecular formula C4H10ClNO2Se B13154162 3-(Methylseleno)-D-Ala-OH.HCl

3-(Methylseleno)-D-Ala-OH.HCl

Cat. No.: B13154162
M. Wt: 218.55 g/mol
InChI Key: JMPVTFHGWJDSDV-AENDTGMFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylseleno)-D-Ala-OH.HCl typically involves the incorporation of selenium into an alanine derivative. One common method is the selenation of alanine using methylselenol. The reaction conditions often require a controlled environment to prevent oxidation and ensure the stability of the selenium compound. The process may involve the use of protective groups to shield reactive sites on the molecule during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and purity. The process typically includes steps such as:

    Selenation: Introducing selenium into the alanine structure.

    Purification: Removing impurities through techniques like crystallization or chromatography.

    Hydrochloride Formation: Converting the free base into its hydrochloride salt to enhance stability and solubility.

Chemical Reactions Analysis

Types of Reactions

3-(Methylseleno)-D-Ala-OH.HCl undergoes various chemical reactions, including:

    Oxidation: Selenium in the compound can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced back to its selenol form.

    Substitution: The methylseleno group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), ozone (O₃).

    Reducing Agents: Sodium borohydride (NaBH₄), dithiothreitol (DTT).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Selenoxides: Formed through oxidation.

    Selenones: Further oxidation products.

    Substituted Derivatives: Depending on the substituent introduced during the reaction.

Scientific Research Applications

3-(Methylseleno)-D-Ala-OH.HCl has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of selenium-containing compounds.

    Biology: Studied for its role in selenoproteins and its antioxidant properties.

    Medicine: Investigated for potential therapeutic applications, including cancer treatment due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of selenium-based materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(Methylseleno)-D-Ala-OH.HCl involves its incorporation into selenoproteins, where it plays a role in redox reactions and antioxidant defense. The selenium atom in the compound can undergo redox cycling, which helps in neutralizing reactive oxygen species (ROS). This activity is crucial for protecting cells from oxidative damage and maintaining cellular homeostasis.

Comparison with Similar Compounds

Similar Compounds

    Selenomethionine: Another selenium-containing amino acid with similar antioxidant properties.

    Methylselenocysteine: An analog of selenocysteine with a methyl group attached to the selenium atom.

Uniqueness

3-(Methylseleno)-D-Ala-OH.HCl is unique due to its specific structure, which allows it to be used in targeted applications where other selenium compounds may not be as effective. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C4H10ClNO2Se

Molecular Weight

218.55 g/mol

IUPAC Name

(2S)-2-amino-3-methylselanylpropanoic acid;hydrochloride

InChI

InChI=1S/C4H9NO2Se.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1

InChI Key

JMPVTFHGWJDSDV-AENDTGMFSA-N

Isomeric SMILES

C[Se]C[C@H](C(=O)O)N.Cl

Canonical SMILES

C[Se]CC(C(=O)O)N.Cl

solubility

>32.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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